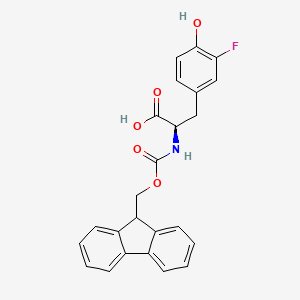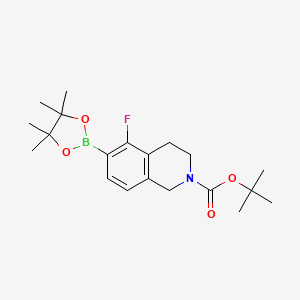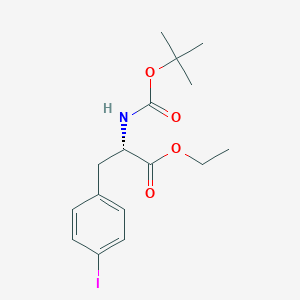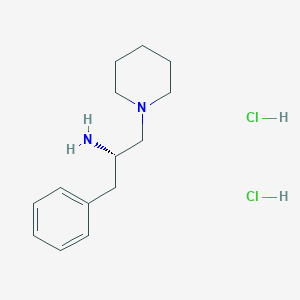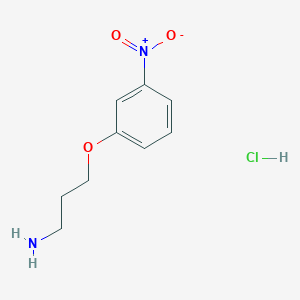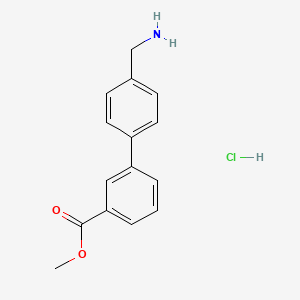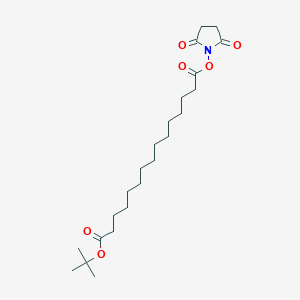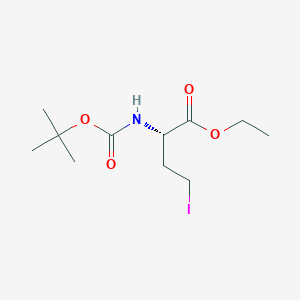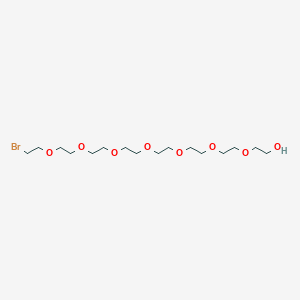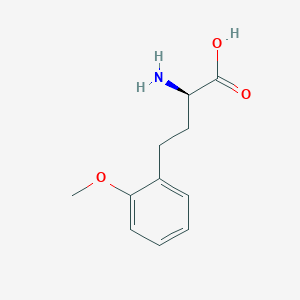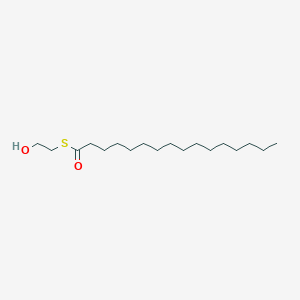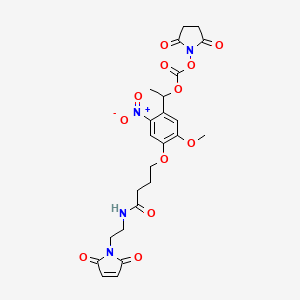
PC Mal-NHS carbonate ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PC Mal-NHS carbonate ester is a photocleavable linker containing a maleimide group and an N-hydroxysuccinimide (NHS) ester group. The maleimide group can react with thiol groups at a pH range of 6.5 to 7.5, while the NHS ester can label primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, purification, and characterization .
Industrial Production Methods
Industrial production of PC Mal-NHS carbonate ester involves large-scale organic synthesis techniques, ensuring high purity and yield. The compound is produced under controlled conditions to maintain its stability and reactivity. The final product is typically stored at -20°C to preserve its integrity .
Chemical Reactions Analysis
Types of Reactions
PC Mal-NHS carbonate ester undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Addition Reactions: The maleimide group reacts with thiol groups to form thioether bonds
Common Reagents and Conditions
Reagents: Primary amines, thiol-containing compounds, and solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF).
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, with pH control to ensure optimal reactivity
Major Products
The major products formed from these reactions are amide bonds (from NHS ester reactions) and thioether bonds (from maleimide reactions), which are stable and useful for various bioconjugation applications .
Scientific Research Applications
PC Mal-NHS carbonate ester is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the labeling and modification of proteins and nucleic acids.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of advanced materials and bioconjugates for various industrial applications
Mechanism of Action
PC Mal-NHS carbonate ester exerts its effects through the formation of covalent bonds with target molecules. The maleimide group reacts with thiol groups, while the NHS ester group reacts with primary amines. These reactions result in the formation of stable thioether and amide bonds, respectively, enabling the conjugation of various biomolecules and drugs .
Comparison with Similar Compounds
PC Mal-NHS carbonate ester is unique due to its dual reactivity with both thiol and amine groups, making it highly versatile for bioconjugation applications. Similar compounds include:
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): Another bifunctional linker with maleimide and NHS ester groups.
Sulfo-SMCC: A water-soluble version of SMCC.
MBS (m-Maleimidobenzoyl-N-hydroxysuccinimide ester): A linker with similar reactivity but different structural properties .
This compound stands out due to its photocleavable nature, allowing for controlled release of conjugated molecules under specific light conditions .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1-[4-[4-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O12/c1-14(39-24(34)40-27-22(32)7-8-23(27)33)15-12-17(37-2)18(13-16(15)28(35)36)38-11-3-4-19(29)25-9-10-26-20(30)5-6-21(26)31/h5-6,12-14H,3-4,7-11H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJBJIRRIMMTEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCN2C(=O)C=CC2=O)OC)OC(=O)ON3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
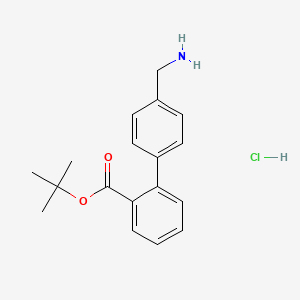
![tert-butyl 2-[4-(aminomethyl)phenyl]benzoate](/img/structure/B8097116.png)
